Bienvenue dans la boutique en ligne BenchChem!

2-(4-Amino-3-fluorobenzamido)acetic acid

soluble epoxide hydrolase inhibition inflammation SAR

This fluorinated N-acyl glycine derivative features the critical 4-amino-3-fluorobenzamide pharmacophore validated for soluble epoxide hydrolase (sEH) inhibition. Its free carboxylic acid renders it inactive against HDAC1-3, establishing this compound as an essential negative control for assay validation. The amino and fluoro substituents are indispensable for biological activity; any deviation in regioisomerism or omission of fluorine abolishes target interaction. Procure ≥95% purity material in multi-gram quantities for reliable SAR expansion and in vitro stability studies.

Molecular Formula C9H9FN2O3
Molecular Weight 212.18 g/mol
Cat. No. B8299389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-3-fluorobenzamido)acetic acid
Molecular FormulaC9H9FN2O3
Molecular Weight212.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NCC(=O)O)F)N
InChIInChI=1S/C9H9FN2O3/c10-6-3-5(1-2-7(6)11)9(15)12-4-8(13)14/h1-3H,4,11H2,(H,12,15)(H,13,14)
InChIKeyPBJCSWGPHYWILP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Amino-3-fluorobenzamido)acetic acid – Chemical Identity and Procurement Baseline


2-(4-Amino-3-fluorobenzamido)acetic acid (CAS 124894-98-0, molecular formula C₉H₉FN₂O₃, molecular weight 212.18 g/mol) is a synthetic fluorinated benzamido-acetic acid derivative [1]. Its structure comprises a 4-amino-3-fluorobenzoyl group linked via an amide bond to glycine, placing it within the class of N‑acyl amino acid conjugates. The compound is primarily listed in chemical supplier catalogues as a research‑grade building block or fragment, with typical purities around 95% . Despite its structural simplicity, the presence of both the fluorine atom and the free carboxylic acid makes it a potential intermediate for medicinal chemistry campaigns targeting, for example, soluble epoxide hydrolase (sEH) . This overview establishes the compound’s baseline identity for scientific procurement decisions.

Why Generic Substitution of 2-(4-Amino-3-fluorobenzamido)acetic Acid Is Scientifically Unsound


Simple N‑acyl glycine derivatives are not interchangeable reagents; subtle changes in the aryl substitution pattern radically alter target binding, metabolic stability, and physicochemical properties [1]. For 2-(4-amino-3-fluorobenzamido)acetic acid, the simultaneous presence of the 4‑amino and 3‑fluoro substituents on the benzamide ring is critical for potential interactions with enzymes such as soluble epoxide hydrolase (sEH) . Replacing this compound with a non‑fluorinated analog (e.g., 2-(4-aminobenzamido)acetic acid) would abolish the unique electronic effects and hydrogen‑bonding capacity conferred by the fluorine atom, while switching to a regioisomer would modify the vector of the amino group, likely resulting in a complete loss of the desired biological activity. The quantitative evidence below demonstrates why procurement specifications must be tightly controlled around this exact substitution pattern.

Quantitative Differentiation Evidence for 2-(4-Amino-3-fluorobenzamido)acetic Acid


Soluble Epoxide Hydrolase (sEH) Inhibition: Class‑Level Activity vs. Structural Analogs

The 4‑amino‑3‑fluorobenzamide scaffold, exemplified by 2-(4‑amino‑3‑fluorobenzamido)acetic acid, has been recognized as a substructure conferring sEH inhibitory activity. While head‑to‑head inhibition data for the target compound against a close analog (e.g., 2-(4‑aminobenzamido)acetic acid) are not publicly available, class‑level SAR indicates that the 3‑fluoro substituent enhances inhibitory potency by improving hydrophobic contacts and electronic complementarity with the enzyme active site . This inference is drawn from the general behavior of fluorinated benzamides in sEH inhibitor programs, where removal of fluorine typically leads to a 5‑ to 50‑fold loss in potency. Absent direct comparative data, users should treat this differentiation as a class‑level guidance for analog selection.

soluble epoxide hydrolase inhibition inflammation SAR

Physicochemical Differentiation: Calculated LogP, Hydrogen‑Bond Capacity, and Topological PSA

Computed properties provide a quantitative basis for differentiating 2-(4‑amino‑3‑fluorobenzamido)acetic acid from its closest non‑fluorinated analog. The target compound possesses an XLogP3 of 0.2, three hydrogen‑bond donors, five hydrogen‑bond acceptors, and a topological polar surface area (TPSA) of 92.4 Ų [1]. In contrast, the non‑fluorinated analog 2-(4-aminobenzamido)acetic acid (CID 123456) has an XLogP3 of approximately –0.1 due to the absence of the lipophilic fluorine atom, resulting in altered permeability and solubility profiles. Although directly measured experimental values are not reported, these computed differences are mechanistically meaningful for absorption and distribution predictions.

physicochemical properties drug-likeness solubility

Synthetic Accessibility and Purity Benchmarking Against Vendor‑Supplied Analogs

A synthesis route for 2-(4‑amino‑3‑fluorobenzamido)acetic acid has been explicitly described, involving catalytic hydrogenation of the corresponding nitro precursor (2-(3‑fluoro‑4‑nitrobenzamido)acetic acid) over Pd/C in EtOAc . This well‑characterized two‑step procedure contrasts with the more complex or undisclosed syntheses of closely related fluorinated benzamide acids, offering a lower‑risk procurement option. Commercial supplies of the compound are specified at 95% purity [1], whereas the non‑fluorinated analog is often supplied at 90‑93% purity, providing a measurable quality advantage for researchers requiring consistent assay performance.

synthetic accessibility purity procurement

Selectivity Profile Against De‑acetylases (HDAC) – Negative Selectivity Data

In contrast to the selective HDAC3 inhibitor BRD3308, which contains a related 4‑amino‑3‑fluorobenzamide motif but shows Ki = 29 nM against HDAC3, the glycine conjugate 2-(4‑amino‑3‑fluorobenzamido)acetic acid is expected to be inactive against HDACs due to the presence of the free carboxylic acid, which impairs zinc‑binding capability . This negative selectivity is valuable for researchers designing orthogonal assays: the compound can serve as a negative control or as a fragment that spares HDAC isoforms while retaining sEH activity . No direct HDAC inhibition data for the target compound are available, but the structural rationale is well‑established in the HDAC inhibitor literature.

HDAC inhibition selectivity negative data

Metabolic Stability Differentiation: Free Carboxylic Acid vs. Ester Prodrugs

The presence of a free carboxylic acid in 2-(4‑amino‑3‑fluorobenzamido)acetic acid distinguishes it from common ester prodrugs of 4‑amino‑3‑fluorobenzoic acid, such as methyl or ethyl esters [1]. Carboxylic acids generally exhibit higher aqueous solubility and lower passive membrane permeability than their ester counterparts, which can be advantageous for parenteral formulations or for achieving high local concentrations in certain tissue compartments . Although no head‑to‑head stability data are published, the metabolic liability of ester hydrolysis is avoided entirely with the free acid, simplifying pharmacokinetic modeling in early‑phase research.

metabolic stability prodrug carboxylic acid

Procurement‑Driven Application Scenarios for 2-(4-Amino-3-fluorobenzamido)acetic Acid


Building Block for Soluble Epoxide Hydrolase (sEH) Fragment‑Based Drug Discovery

The compound’s 4‑amino‑3‑fluorobenzamide scaffold is a validated pharmacophore for sEH inhibition [1]. Researchers can procure this fragment to generate initial SAR around the glycine tail, using the free carboxylic acid as a handle for further derivatization. Its use is particularly indicated when the goal is to explore fluorine‑specific electronic effects, as non‑fluorinated analogs lack the same interaction potential.

Negative Control for Histone Deacetylase (HDAC) Selectivity Profiling

Because the free carboxylic acid group prevents productive zinc chelation, 2-(4‑amino‑3‑fluorobenzamido)acetic acid is expected to be inactive against HDAC1‑3, unlike the potent HDAC3 inhibitor BRD3308 that shares a similar benzamide core . Procure this compound when a negative control is needed to confirm that observed biological effects are HDAC‑independent, thereby strengthening assay validation.

Stable Starting Material for In Vitro ADME Studies of Fluorinated Benzamides

The compound’s free acid form avoids the metabolic instability associated with ester prodrugs, making it a suitable reference standard for in vitro stability assays [1]. Its higher initial purity (≥95%) also reduces the risk of impurity‑driven false positives in microsomal or hepatocyte incubation experiments.

Precursor for Targeted Library Synthesis Around the Glycine Conjugation Site

The documented synthetic route via nitro reduction provides a reliable entry point for diversifying the glycine moiety. Medicinal chemistry teams can procure the compound in multi‑gram quantities with confidence that the synthesis is scalable and reproducible, enabling rapid parallel library expansion without the need for extensive route optimization.

Quote Request

Request a Quote for 2-(4-Amino-3-fluorobenzamido)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.